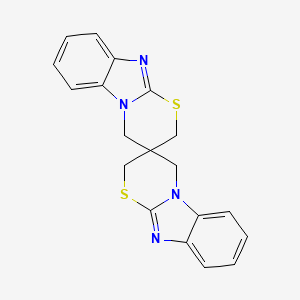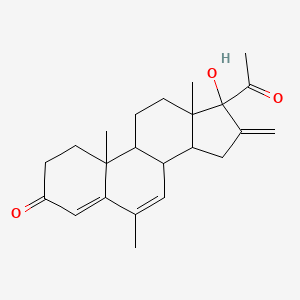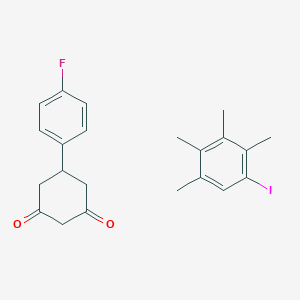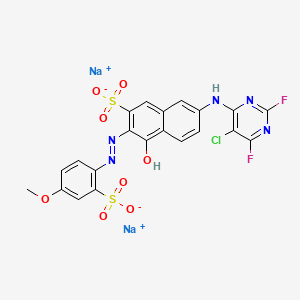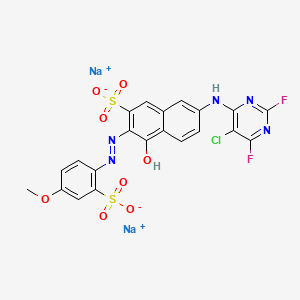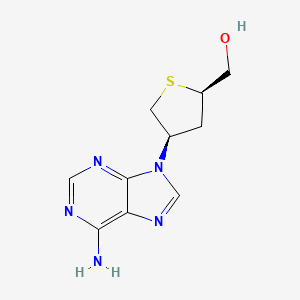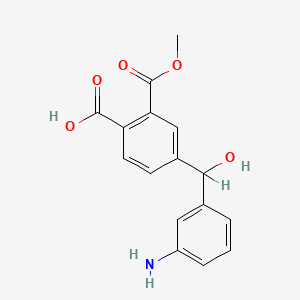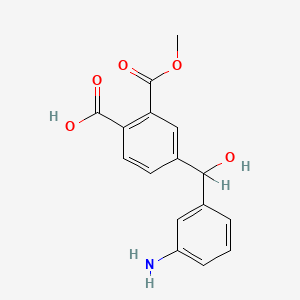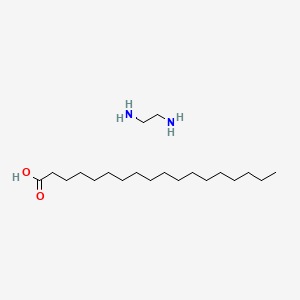
4,4-Dimethyl-5-((beta-hydroxy-alpha-methylphenethyl)amino)valeronitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-5-((beta-hydroxy-alpha-methylphenethyl)amino)valeronitrile hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a nitrile group, a secondary amine, and a phenethyl alcohol moiety, making it a versatile candidate for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-((beta-hydroxy-alpha-methylphenethyl)amino)valeronitrile hydrochloride typically involves multiple steps:
-
Formation of the Nitrile Group: : The initial step often involves the introduction of the nitrile group through a nucleophilic substitution reaction. This can be achieved by reacting a suitable halide precursor with sodium cyanide under anhydrous conditions.
-
Amine Formation: : The secondary amine is introduced via reductive amination. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
-
Phenethyl Alcohol Addition: : The phenethyl alcohol moiety is typically introduced through a Friedel-Crafts alkylation reaction, where the aromatic ring undergoes electrophilic substitution with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include maintaining anhydrous conditions, precise temperature control, and efficient purification processes to achieve high yields and purity.
Propriétés
Numéro CAS |
18855-07-7 |
|---|---|
Formule moléculaire |
C16H25ClN2O |
Poids moléculaire |
296.83 g/mol |
Nom IUPAC |
5-[(1-hydroxy-1-phenylpropan-2-yl)amino]-4,4-dimethylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-13(15(19)14-8-5-4-6-9-14)18-12-16(2,3)10-7-11-17;/h4-6,8-9,13,15,18-19H,7,10,12H2,1-3H3;1H |
Clé InChI |
DQVUFJBOIHSKOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NCC(C)(C)CCC#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





